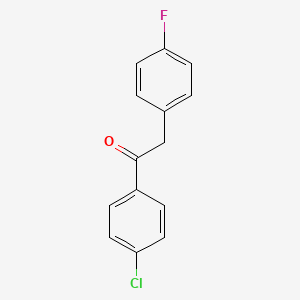

1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is characterized by the presence of both a chlorophenyl and a fluorophenyl group attached to an ethanone backbone . It is commonly used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

The synthesis of 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-chlorobenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can introduce nitro groups using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Biological Applications

1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone has shown promise in various biological applications, particularly in medicinal chemistry.

Anticonvulsant Activity

Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. For example, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives synthesized from related compounds have been evaluated for their effectiveness against seizures in animal models. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the phenyl rings for enhancing anticonvulsant activity .

Interaction with Biomolecules

The electrophilic nature of this compound allows it to interact with various biomolecules. Research suggests that halogenated compounds can form halogen bonds, enhancing binding affinities towards biological targets, which may inform drug design strategies .

Industrial Applications

In addition to its biological significance, this compound serves as an intermediate in the synthesis of other chemical compounds used in agriculture and pharmaceuticals.

Use as an Intermediate

One notable application is its role as an intermediate in the production of fungicides such as cyproconazole. The synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a key precursor for cyproconazole, demonstrates the utility of this compound in agricultural chemistry .

Data Tables

The following table summarizes key findings related to the biological activity and synthesis methods of this compound:

| Application | Details |

|---|---|

| Anticonvulsant Activity | Derivatives show activity against seizures; SAR studies indicate critical structural features. |

| Synthesis Method | Electrophilic aromatic substitution; condensation reactions with chlorobenzaldehyde and fluorobenzaldehyde. |

| Industrial Use | Intermediate for fungicide cyproconazole production; enhances agricultural chemical efficacy. |

Case Study 1: Anticonvulsant Activity Evaluation

A study conducted on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity using standard maximal electroshock (MES) tests. The results indicated that certain derivatives protected a high percentage of mice from seizures at specific dosages, confirming their potential therapeutic applications .

Case Study 2: Synthesis for Agricultural Chemicals

Research focused on synthesizing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone highlighted its efficiency as an intermediate for producing cyproconazole. The study showcased a novel synthetic route that improved yield and reduced by-products, thereby enhancing the overall process efficiency .

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and biological effects .

Comparación Con Compuestos Similares

1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone can be compared with other similar compounds, such as:

4-Chloro-4′-fluorobenzophenone: This compound has a similar structure but lacks the ethanone backbone.

4-Chlorophenyl-4-fluorophenylmethanone: Another structurally related compound with different functional groups.

4-Chlorophenyl-4-fluorophenylmethanol: A reduced form of the ethanone compound, where the ethanone group is converted to an alcohol.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Actividad Biológica

1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone, also known by its CAS number 126866-15-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClF, indicating the presence of chlorine and fluorine substituents on the phenyl rings. This substitution pattern is significant as it influences the compound's biological activity.

Biological Activity Overview

This compound has shown various biological activities, including:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, demonstrating significant antioxidant properties.

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values suggest a higher potency against U-87 cells compared to MDA-MB-231 cells .

- Enzyme Inhibition : It has been reported to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial targets in neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition are particularly noteworthy, with some derivatives showing values as low as 0.09 μM .

The biological activity of this compound can be attributed to its structural features:

- AChE Inhibition : The presence of halogen atoms (Cl and F) enhances binding affinity to the active site of AChE, thereby inhibiting its activity and increasing acetylcholine levels in synaptic clefts. This mechanism is beneficial for cognitive enhancement in Alzheimer's disease .

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, reducing oxidative stress in cells. This property is vital for protecting cellular components from damage .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Cytotoxicity Assessment : In vitro studies revealed that this compound induces apoptosis in glioblastoma cells, leading to a reduction in cell viability. The mechanism involves mitochondrial dysfunction and activation of caspases .

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative disorders .

- In vivo Studies : Animal models have shown that administration of this compound leads to improved cognitive function and reduced markers of neuroinflammation, supporting its role as a neuroprotective agent .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWHNPKDNJHLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.